tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H25N5O2. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with cyclopropylamine to form 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine.
Protection: The piperazine nitrogen is protected using tert-butyl chloroformate to yield this compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar structure but with an amino group instead of a cyclopropylamino group.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-10-13(17-11-18-14)19-12-4-5-12/h10-12H,4-9H2,1-3H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHOHSHMARMPTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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